(2-(Difluoromethyl)pyridin-4-yl)methanamine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various difluoromethylation processes, including electrophilic, nucleophilic, and radical methods . One common approach is the Minisci-type radical chemistry, which is particularly effective for heteroaromatics .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using metal-based methods that transfer CF₂H to C(sp²) sites in both stoichiometric and catalytic modes . These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
(2-(Difluoromethyl)pyridin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions, where the difluoromethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyridine derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds .
Scientific Research Applications
(2-(Difluoromethyl)pyridin-4-yl)methanamine hydrochloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-(Difluoromethyl)pyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes, making the compound valuable for studying enzyme inhibition, receptor activation, and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(2-(Difluoromethyl)pyridin-4-yl)methanamine: This compound is similar but lacks the hydrochloride salt form, which can affect its solubility and stability.
(2-(Trifluoromethyl)pyridin-4-yl)methanamine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can alter its chemical properties and reactivity.
Uniqueness
(2-(Difluoromethyl)pyridin-4-yl)methanamine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and binding affinity in various chemical and biological contexts .
Properties
IUPAC Name |
[2-(difluoromethyl)pyridin-4-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2.ClH/c8-7(9)6-3-5(4-10)1-2-11-6;/h1-3,7H,4,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRLXHWZWXRXMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)C(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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